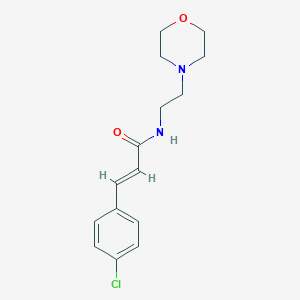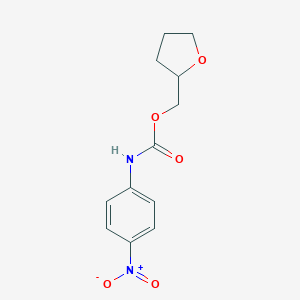
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate, commonly known as DCPH, is a chemical compound that has gained attention for its potential use in scientific research. DCPH is a hydrazone derivative that has been synthesized using various methods, and its unique properties have been studied for its potential applications in biological and chemical research.
Wirkmechanismus
The mechanism of action of DCPH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. DCPH has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for developing new cancer treatments.
Biochemical and Physiological Effects:
DCPH has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCPH in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, DCPH has some limitations, including its low solubility in water and its potential toxicity, which require careful handling and control in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on DCPH, including further studies on its mechanism of action, its potential use in developing new cancer treatments, and its applications in other areas of medicinal chemistry. Additionally, there is a need for more research on the safety and toxicity of DCPH, as well as its potential interactions with other drugs and compounds.
In conclusion, DCPH is a promising compound that has gained attention for its potential use in scientific research. Its potent antitumor activity, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool for studying cancer biology and developing new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicinal chemistry.
Synthesemethoden
DCPH can be synthesized using various methods, including the condensation reaction of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The synthesis of DCPH is a complex process that requires careful control of reaction conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
DCPH has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. DCPH has also been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Eigenschaften
Molekularformel |
C11H9Cl2N3O2 |
|---|---|
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
ethyl (2E)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10(6-14)16-15-7-3-4-8(12)9(13)5-7/h3-5,15H,2H2,1H3/b16-10+ |
InChI-Schlüssel |
WMSCINGRVJZMPS-MHWRWJLKSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N |
SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)

![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)



![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)


![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)

![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)